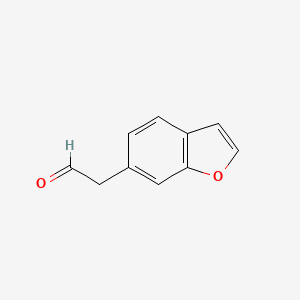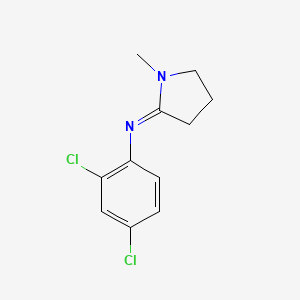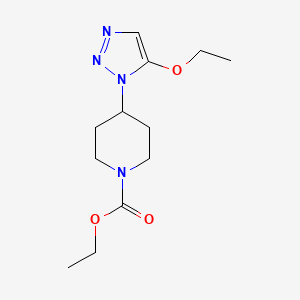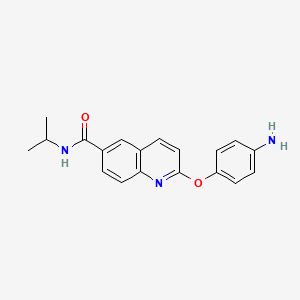
2-(4-Aminophenoxy)-N-(propan-2-yl)quinoline-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Aminophenoxy)-N-(propan-2-yl)quinoline-6-carboxamide is a synthetic organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core, an aminophenoxy group, and a carboxamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenoxy)-N-(propan-2-yl)quinoline-6-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Aminophenoxy Group: The aminophenoxy group can be introduced through a nucleophilic aromatic substitution reaction, where a halogenated quinoline derivative reacts with 4-aminophenol under basic conditions.
Formation of the Carboxamide Moiety: The final step involves the formation of the carboxamide group by reacting the aminophenoxy-quinoline intermediate with isopropylamine and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
化学反应分析
Types of Reactions
2-(4-Aminophenoxy)-N-(propan-2-yl)quinoline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated quinoline derivatives and nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
科学研究应用
2-(4-Aminophenoxy)-N-(propan-2-yl)quinoline-6-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer, infectious diseases, and neurological disorders.
Pharmacology: Studies focus on its pharmacokinetics, pharmacodynamics, and potential as a drug candidate.
Material Science: The compound is explored for its use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biology: Research includes its role as a biochemical probe to study cellular processes and molecular interactions.
作用机制
The mechanism of action of 2-(4-Aminophenoxy)-N-(propan-2-yl)quinoline-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to modulation of biological activities. For example, it may inhibit the activity of certain kinases, resulting in the disruption of signaling pathways involved in cell proliferation and survival. Additionally, it can intercalate into DNA, affecting transcription and replication processes.
相似化合物的比较
Similar Compounds
2-(4-Aminophenoxy)quinoline: Lacks the carboxamide moiety but shares the aminophenoxy-quinoline structure.
N-(propan-2-yl)quinoline-6-carboxamide: Lacks the aminophenoxy group but contains the quinoline-carboxamide structure.
4-Aminophenoxy-N-(propan-2-yl)benzamide: Contains the aminophenoxy and carboxamide groups but lacks the quinoline core.
Uniqueness
2-(4-Aminophenoxy)-N-(propan-2-yl)quinoline-6-carboxamide is unique due to its combination of the quinoline core, aminophenoxy group, and carboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
CAS 编号 |
921211-21-4 |
|---|---|
分子式 |
C19H19N3O2 |
分子量 |
321.4 g/mol |
IUPAC 名称 |
2-(4-aminophenoxy)-N-propan-2-ylquinoline-6-carboxamide |
InChI |
InChI=1S/C19H19N3O2/c1-12(2)21-19(23)14-3-9-17-13(11-14)4-10-18(22-17)24-16-7-5-15(20)6-8-16/h3-12H,20H2,1-2H3,(H,21,23) |
InChI 键 |
JXJFEHNNHRJHTB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)NC(=O)C1=CC2=C(C=C1)N=C(C=C2)OC3=CC=C(C=C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


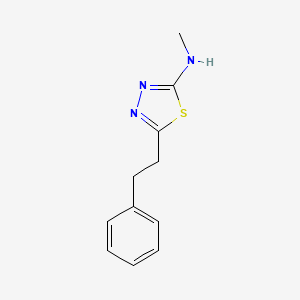
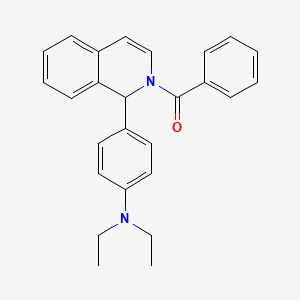
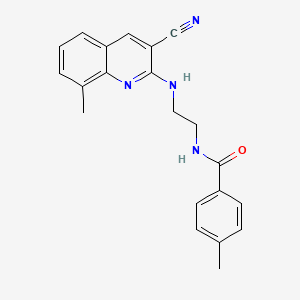

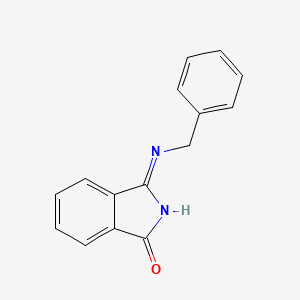
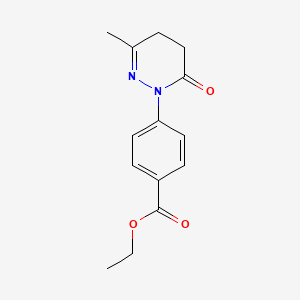
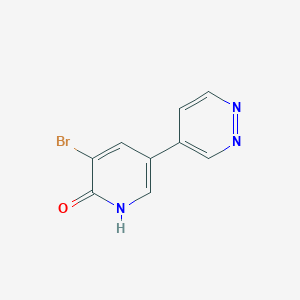

![N-(2,6-dichlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B12900534.png)
![N-{[6-(Methylamino)-7H-purin-7-yl]acetyl}-L-aspartic acid](/img/structure/B12900540.png)
